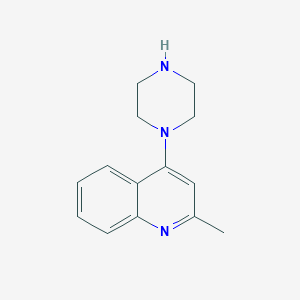
2-Methyl-4-Piperazinoquinoline
概要
説明
“2-Methyl-4-Piperazinoquinoline” is a chemical compound with the molecular formula C14H17N3 . Its average mass is 227.305 Da and its monoisotopic mass is 227.142242 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “2-Methyl-4-Piperazinoquinoline”, has been a topic of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-Piperazinoquinoline” consists of 14 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The structure is complex and includes a quinoline ring, which is a versatile nucleus in the design and synthesis of biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-Piperazinoquinoline” include a molecular weight of 227.305 and a molecular formula of C14H17N3 .
科学的研究の応用
Pharmacological Actions
2-Methyl-4-Piperazinoquinoline, a compound related to quinoline and piperazine derivatives, has been studied for various pharmacological actions. It has been found to provoke contractions of uterine smooth muscle both in vivo and in vitro, demonstrating greater potency than methylergonovine in isolated rat uteri. Its action on other smooth muscle tissues like aorta, nictitating membrane, intestinal, tracheal, and urinary bladder has also been noted, albeit with lesser sensitivity compared to uterine smooth muscle. Intriguingly, at high doses, it produces central nervous system stimulation with recurrent behavioral alterations (Hong & Pardo, 1966).
Antitumor Activity
Several studies have explored the antitumor potential of 2-Methyl-4-Piperazinoquinoline derivatives. Notably, a specific derivative showed significant inhibitory activity against human myelogenous leukemia K562 cells. The compound demonstrated an IC(50) value of 0.5 microM, indicating its potent antitumor properties (Cao et al., 2005).
Potential Antidepressant Drugs
Research has also been conducted to evaluate the antidepressant potential of 2-Methyl-4-Piperazinoquinoline derivatives. Certain modifications at the 2-position of the quinoline ring led to the development of compounds that exhibited antagonism to reserpine-induced hypothermia in mice. These findings suggest their potential application as antidepressant drugs (Alhaider et al., 1985).
Antipsychotic Agents
Another area of research involves the evaluation of 2-Methyl-4-Piperazinoquinoline derivatives as potential antipsychotic agents. A study focused on cyclic benzamides derivatives as mixed dopamine D2/serotonin 5-HT2 receptor antagonists, which could be effective in treating schizophrenia with a low propensity to induce extrapyramidal side effects (Norman et al., 1994).
Luminescent Properties and Photo-Induced Electron Transfer
2-Methyl-4-Piperazinoquinoline has also been investigated for its luminescent properties and potential in photo-induced electron transfer applications. Novel compounds with this structure showed characteristics typical of pH probes and demonstrated fluorescence quenching through the photoinduced electron transfer process (Gan et al., 2003).
Antimalarial Activity
Research into the antimalarial properties of 2-Methyl-4-Piperazinoquinoline derivatives has yielded insights into their effectiveness against malaria. The incorporation of different moieties such as piperazine and quinoline has been studied, highlighting the potential of certain quinoline quinones and benzoquinones as effective antimalarial agents (Pandey, 1980).
Safety And Hazards
将来の方向性
While specific future directions for “2-Methyl-4-Piperazinoquinoline” are not mentioned in the available literature, quinoline compounds in general have been the subject of ongoing research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are often used in drug discovery .
特性
IUPAC Name |
2-methyl-4-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLCORUTWKJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351526 | |
| Record name | 2-Methyl-4-Piperazinoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-Piperazinoquinoline | |
CAS RN |
82241-22-3 | |
| Record name | 2-Methyl-4-Piperazinoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(piperazin-1-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)
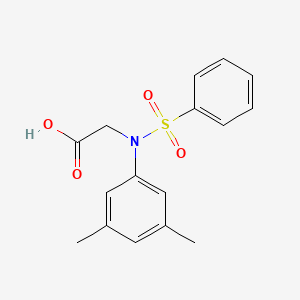




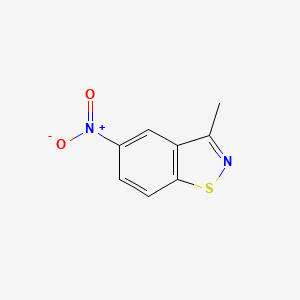
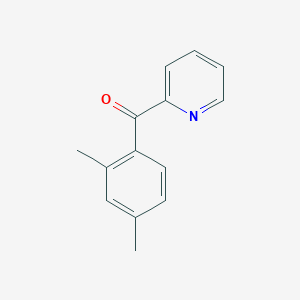
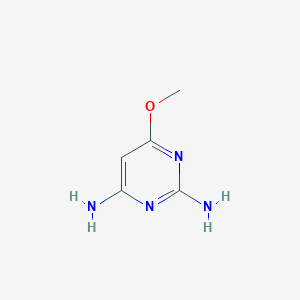
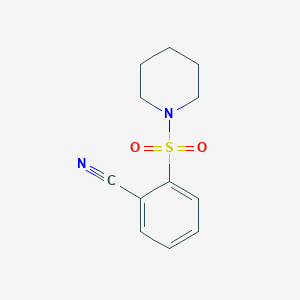
![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)
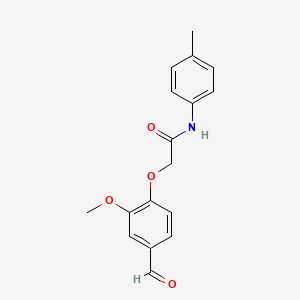
![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)